6-(4-Methylphenyl)phenanthridine
Description
Properties
Molecular Formula |
C20H15N |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
6-(4-methylphenyl)phenanthridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3 |
InChI Key |
XIRNJVPACPYZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 6-(4-Methylphenyl)phenanthridine
The direct construction of the this compound scaffold has been a major focus of synthetic chemists, leading to the development of several elegant and efficient methods. These approaches often aim to build the central phenanthridine (B189435) ring system in a single key step, starting from readily available precursors.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has proven to be a powerful tool for the synthesis of phenanthridine derivatives. researchgate.net Palladium-catalyzed reactions, in particular, have been instrumental. One notable strategy involves the picolinamide-directed C-H arylation of benzylpicolinamides with aryl iodides. beilstein-journals.orgnih.govnih.gov This is followed by a palladium-catalyzed intramolecular dehydrogenative C-H amination to form a dihydrophenanthridine intermediate, which is then oxidized to the final phenanthridine product. beilstein-journals.orgnih.govnih.gov This sequential, one-pot process allows for the construction of complex phenanthridines from simple starting materials. beilstein-journals.orgnih.govnih.gov While a variety of transition metals like manganese, copper, ruthenium, iridium, rhodium, iron, and nickel have been employed in phenanthridine synthesis, palladium remains a prominent catalyst. researchgate.net
Radical Cyclization Pathways for Phenanthridine Formation
Radical cyclization reactions offer an alternative and powerful approach to phenanthridine synthesis. bgu.ac.il These methods often involve the generation of a radical species that undergoes an intramolecular cyclization to form the core phenanthridine structure. For instance, visible-light-induced radical cascade cyclization of 2-isocyanobiaryls has emerged as a metal-free and base-free method with broad substrate scope and excellent functional group compatibility. researchgate.net Another example is the photocatalytic tandem radical addition/cyclization/aromatization of 2-isocyanobiphenyls with diarylphosphine oxides to yield 6-phosphorylated phenanthridines. researchgate.net The use of radical scavengers like TEMPO has been shown to inhibit these reactions, providing evidence for the involvement of radical intermediates.
The versatility of radical cyclization is further demonstrated in the synthesis of 6-substituted phenanthridines through the visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines. rsc.org In this process, photoexcited eosin (B541160) B generates functional radicals from hydrazines, which are then trapped by the 2-isocyanobiphenyl to form the desired product. rsc.org
One-Pot Synthetic Strategies and Efficiency Enhancements
One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot strategies have been developed for the synthesis of phenanthridine derivatives. For example, a visible-light photoredox cyclization of N-biarylglycine esters, catalyzed by 9,10-phenanthrenedione, provides a one-pot route to phenanthridine-6-carboxylates using oxygen from the air as the terminal oxidant. researchgate.net
Efficiency in phenanthridine synthesis has also been enhanced through the development of metal-free and environmentally friendly methods. A notable example is the visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, which utilizes a low-cost organic dye (eosin B) as a photocatalyst and air as the oxidant. rsc.org This method is operationally simple and proceeds under mild, metal-free conditions. rsc.org Furthermore, electrochemical methods are being explored, such as the synthesis of 6-methylphenanthridines from 2-isocyanobiaryls using N,N-dimethylformamide (DMF) as a methyl source, which operates at room temperature without the need for harmful methylating agents. researchgate.net
Precursor Chemistry and Functionalization Strategies
The nature of the starting materials and the strategies used to functionalize them are crucial for the successful synthesis of this compound and its analogs.
Manipulation of 2-Isocyanobiphenyl Derivatives
2-Isocyanobiphenyls have become highly valuable and frequently used precursors for the synthesis of phenanthridines. bgu.ac.ilresearchgate.netresearcher.life Their unique reactivity allows for direct cyclization to form the phenanthridine scaffold under various conditions. bgu.ac.ilresearchgate.netresearcher.life These precursors are central to many of the radical cyclization and one-pot strategies discussed previously. The isocyanide group's ability to participate in cascade reactions, including radical addition and cyclization, makes it a key functional group in modern phenanthridine synthesis. researchgate.net
Photochemical and Electrochemical Approaches in Phenanthridine Synthesis
Modern synthetic chemistry has increasingly embraced photochemical and electrochemical methods for their ability to offer green, mild, and highly efficient routes to complex molecules, including the phenanthridine framework. These approaches often proceed through radical-mediated pathways, enabling the construction of the core structure under conditions that avoid harsh reagents and high temperatures.
Photochemical Synthesis
Visible-light-mediated reactions have emerged as a powerful tool for forging the phenanthridine skeleton. A notable strategy involves the cyclization of 2-isocyanobiphenyls with various radical precursors. One innovative, photocatalyst-free method utilizes the formation of an electron donor-acceptor (EDA) complex. rsc.orgrsc.org In this approach, an isocyanobiaryl (the acceptor) and an alkyl(aryl)sulfinate (the donor) form an EDA complex that can be activated by visible light, such as from a blue LED. rsc.org This photoexcitation sparks a radical cascade, leading to the formation of 6-alkyl(aryl)phenanthridines. rsc.orgrsc.org The reaction proceeds under aerobic conditions in an environmentally benign solvent like ethyl lactate, highlighting its green credentials. rsc.org The aryl radical, generated from the sulfinate, adds to the isocyanide carbon, followed by an intramolecular cyclization to form the phenanthridine ring. rsc.org
Another effective photochemical method employs a photosensitizer, such as eosin B, to generate radicals from stable precursors. rsc.orgrsc.orgchem960.com In a typical procedure, 2-isocyanobiphenyls react with hydrazines under visible light irradiation in the presence of eosin B. rsc.orgrsc.org The excited photocatalyst initiates the formation of functional radicals from the hydrazine (B178648), which are then trapped by the isocyanide to yield 6-substituted phenanthridines. rsc.org This metal-free, aerobic oxidative cyclization is notable for its operational simplicity and broad substrate scope. rsc.orgresearchgate.net
| Isocyanobiaryl Precursor | Arylsulfinate Precursor | Resulting 6-Arylphenanthridine Product | Yield (%) |
|---|---|---|---|
| 5-Chloro-2-isocyano-1,1'-biphenyl | Sodium 4-methylbenzenesulfinate | 3-Chloro-6-(4-methylphenyl)phenanthridine | 79 |
| 2-Isocyano-1,1'-biphenyl | Sodium benzenesulfinate | 6-Phenylphenanthridine | 72 |
| 2-Isocyano-4'-methoxy-1,1'-biphenyl | Sodium 4-methylbenzenesulfinate | 9-Methoxy-6-(4-methylphenyl)phenanthridine | 75 |
| 2-Isocyano-1,1'-biphenyl | Sodium 4-methoxybenzenesulfinate | 6-(4-Methoxyphenyl)phenanthridine | 74 |
Electrochemical Synthesis
Electrosynthesis provides an alternative green approach, using electrons as a traceless reagent to initiate reactions. A catalyst- and oxidant-free electrochemical method has been developed for the synthesis of 6-arylphenanthridines. rsc.orgresearchgate.net This technique involves the electrochemical coupling of 2-isocyanobiphenyls and anilines in an undivided cell at room temperature. rsc.org The reaction proceeds through the cathodic reduction of diazonium ions, which are formed in situ from the aniline (B41778) and an alkyl nitrite. rsc.orgresearchgate.net The resulting aryl radical adds to the isocyanide, initiating a cascade that furnishes the desired 6-arylphenanthridine in good yields. rsc.org
Stereoselective Synthesis of Phenanthridine Derivatives
The core phenanthridine ring system is planar and achiral. Therefore, stereoselective synthesis in this context refers to the introduction of chirality in substituents or through the creation of new, fused chiral ring systems onto the phenanthridine scaffold.
A prominent strategy for achieving this is through [3+2] cycloaddition reactions, specifically 1,3-dipolar cycloadditions, which can generate multiple stereocenters in a single, highly controlled step. frontiersin.org One such method involves the reaction of phenanthridinium ylides with various dipolarophiles. For example, functionalized dihydropyrrolo[1,2-f]phenanthridine derivatives have been synthesized with high diastereoselectivity via the 1,3-dipolar cycloaddition of N-phenacylphenanthrolinium bromides (which form the ylide in the presence of a base like triethylamine) with nitrostyrenes. This reaction constructs a new five-membered pyrrolidine (B122466) ring fused to the phenanthridine core, creating a complex, polycyclic, and chiral structure. documentsdelivered.com The regio- and stereoselectivity of such cycloadditions can be excellent, providing a powerful method for accessing structurally complex phenanthridine derivatives from simple precursors. frontiersin.orgdocumentsdelivered.com
Mechanistic Investigations of Phenanthridine Ring Formation
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of the phenanthridine ring via modern photochemical and electrochemical routes is predominantly believed to occur through radical-mediated pathways.
Photochemical Mechanisms
In photocatalyst-free systems, the mechanism is often initiated by the formation of an EDA complex between an electron donor and an electron acceptor. rsc.orgnih.govnih.gov For instance, the interaction between a 2-isocyanobiaryl and an aryl sulfinate generates an EDA complex that absorbs visible light. rsc.orgrsc.org Upon photoexcitation, a single-electron transfer (SET) occurs, generating an aryl radical from the sulfinate and a radical anion of the isocyanide. rsc.orgnih.gov The aryl radical then adds to the isocyanide carbon to form a key imidoyl radical intermediate. This intermediate undergoes an intramolecular homolytic aromatic substitution (HAS) onto the adjacent phenyl ring, followed by oxidation and deprotonation to yield the final, aromatized 6-arylphenanthridine product. acs.org
In photocatalyst-driven reactions, the cycle begins with the photoexcitation of the catalyst (e.g., eosin B). rsc.org The excited catalyst can then engage in an electron transfer with a substrate, such as a hydrazine, to generate a radical cation. rsc.org This species can then undergo further transformations, including the loss of dinitrogen, to produce the reactive carbon- or nitrogen-centered radical, which subsequently adds to the 2-isocyanobiphenyl to trigger the cyclization cascade. rsc.orgresearchgate.net
Electrochemical Mechanisms
High Resolution Structural Elucidation and Spectroscopic Analysis Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within the 6-(4-methylphenyl)phenanthridine framework.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound and its derivatives. The synthesis of dihydropyrrolo[1,2-f]phenanthridines, which are structurally related to this compound, has been confirmed using FTIR, among other techniques. nih.gov The presence of specific functional groups is indicated by characteristic absorption bands in the infrared spectrum. For instance, the FTIR spectra of related phenanthridine (B189435) derivatives confirm their successful synthesis through the identification of key vibrational frequencies. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (methyl) | 2975-2950, 2880-2860 |
| C=N stretching (in phenanthridine ring) | 1650-1550 |
| C=C stretching (aromatic) | 1600-1450 |
| C-H in-plane bending | 1300-1000 |
| C-H out-of-plane bending | 900-675 |
This table presents typical FTIR absorption ranges for the functional groups present in this compound.
Electronic Absorption and Emission Spectroscopy Methodologies
Electronic spectroscopy techniques are vital for probing the electronic transitions and photophysical properties of this compound.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the molecule. The UV-Vis spectra of phenanthrene (B1679779) derivatives typically exhibit intense absorption bands between 250 and 275 nm, with less intense bands extending to around 380 nm. researchgate.net The absorption spectra of various phenanthridine derivatives show characteristic peaks that are influenced by the substituents on the phenanthridine core. researchgate.net The solvent environment can also influence the position of these absorption bands. pku.edu.cn The extensive π-conjugated system in phenanthridine derivatives gives rise to their unique electronic properties, which are readily studied using UV-Vis spectroscopy. nih.gov
| Compound Family | Typical λmax (nm) | Solvent |
| Phenanthrene Derivatives | 250-275, ~380 | Chloroform |
| Phenanthroline-based Ru(II) Complexes | ~280, ~450 | Water |
This table shows typical maximum absorption wavelengths for related compound families.
Photoluminescence and fluorescence spectroscopy are employed to study the emission properties of this compound and related compounds. Many phenanthridine derivatives are known for their fluorescent properties, which are often linked to their ability to intercalate with DNA. wikipedia.org The fluorescence emission of phenanthridine derivatives can be influenced by factors such as pH and interactions with biomolecules. nih.gov Some nicotinonitrile derivatives, which share some structural similarities, exhibit greenish-blue fluorescence with emission wavelengths around 476 nm when excited at 365 nm. researchgate.net
| Compound Family | Excitation λ (nm) | Emission λ (nm) | Observation |
| Nicotinonitrile Derivative | 365 | 476 | Greenish-blue fluorescence |
This table highlights the fluorescence properties of a related compound family.
X-ray Crystallography for Solid-State Structural Determination
| Compound | Crystal System | Space Group | Key Dihedral Angles |
| 4-[4-(Methylsulfanyl)phenyl]-6-phenyl-2,2′-bipyridine | Monoclinic | P2₁/c | Phenyl rings relative to central pyridine (B92270): 10.18°, 14.12°, 15.42° |
| 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile | Monoclinic | P2₁/c | Pyridine ring to phenyl rings: 11.50 (7)°, 43.36 (8)° |
| 4-Methyl-1,2,5,6-tetraazafluoranthen-3(2H)-one intermediate | Monoclinic | P2₁/c | Deviation from planarity up to 5.3° |
| Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Monoclinic | P2₁/n | Fluorobenzene ring to pyrimidine (B1678525) ring: 89.13 (4)° |
This table summarizes crystallographic data for structurally related compounds, demonstrating the type of information obtained from X-ray diffraction studies.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For aromatic and heterocyclic systems like 6-(4-Methylphenyl)phenanthridine, DFT methods, particularly those using hybrid functionals like B3LYP, are invaluable for predicting geometries, electronic structures, and reaction pathways. nih.govnih.gov
The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com Molecular Orbital Theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orgyoutube.comyoutube.comyoutube.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter, correlating with the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net
For this compound, the HOMO is expected to be distributed across the electron-rich phenanthridine (B189435) ring system, while the LUMO would also be located on the aromatic core. The presence of the 4-methylphenyl (tolyl) group at the 6-position can modulate these orbital energies through electronic effects. DFT calculations allow for the precise mapping of these orbitals and the quantification of their energies. researchgate.netajchem-a.com
Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Heterocycle This table presents DFT-calculated values for a related imidazo[1,2-a]pyridine (B132010) derivative to illustrate the typical output of such an analysis. researchgate.net
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.197 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.854 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.343 | Indicates chemical reactivity and stability |
Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov
DFT is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify intermediates and, crucially, the transition states that connect them. The synthesis of phenanthridines often involves complex, multi-step processes such as radical addition and cyclization. nih.gov
For instance, the synthesis of phenanthridines from 2-acetylbiphenyls has been studied using DFT, revealing that the reaction proceeds through key protonated intermediates. nih.gov The calculations showed that the rate-determining step involves the generation of a key intermediate cation, and the final product ratio is determined by the kinetic feasibility of competing pathways. nih.gov By modeling the transition states for each step, the activation energies can be determined, allowing for the identification of the most plausible reaction pathway. nih.gov This approach could be directly applied to model the specific synthetic routes leading to this compound, providing a detailed, step-by-step understanding of its formation.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). nih.govresearchgate.net For a molecule like this compound, TD-DFT can calculate the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π*). nih.gov
These calculations help interpret experimental spectra and understand how structural modifications influence optical properties. For example, TD-DFT studies on related heterocyclic systems have successfully replicated experimental UV-visible spectra, correlating the observed absorption bands with specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) in metal complexes or intramolecular charge transfer in organic dyes. nih.govnih.gov Such analysis for this compound would reveal the electronic transitions responsible for its characteristic absorption and emission profiles.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a system. nih.govnih.gov For this compound, the most significant conformational variable is the torsion angle between the phenanthridine core and the 4-methylphenyl ring.
MD simulations can explore the potential energy surface associated with the rotation around the C6-C(phenyl) single bond. These simulations can reveal the preferred conformations (energy minima), the rotational energy barriers, and the dynamic behavior of the molecule in different environments (e.g., in a solvent). mdpi.com Studies on similar biaryl systems show that the equilibrium torsion angle is a balance between conjugative effects, which favor planarity, and steric hindrance between ortho hydrogens, which favors a twisted conformation. rsc.org MD simulations can also be used to understand how the molecule's conformation changes upon binding to a biological target or upon thermal treatment. mdpi.comnih.gov
Quantum Chemical Topology and Bonding Analysis
Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing chemical bonding and molecular structure based on the topology of the electron density. nih.govacs.org Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are used to partition the electron density and characterize atomic interactions.
For this compound, QCT can be used to:
Characterize Bonds: Analyze the properties of bond critical points (BCPs) to determine the nature of covalent and non-covalent interactions within the molecule.
Analyze Steric Effects: Investigate the origin of steric repulsion between the ortho-hydrogens of the interacting rings. Studies on biphenyl (B1667301) have shown that the steric clash is not a simple H-H repulsion but involves destabilizing interactions of the carbon atoms carrying those hydrogens. rsc.org
Define Atomic Properties: Partition the molecule into atomic basins to calculate atomic charges and other properties, offering a more physically grounded alternative to simpler charge schemes. acs.org
This level of analysis provides deep insights into the electronic structure that dictates the molecule's geometry and reactivity. researchgate.netarxiv.org
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Focused on Theoretical Descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate a molecule's chemical structure with its biological activity or a physical property. nih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For this compound, a wide array of theoretical descriptors can be calculated to build QSAR models for predicting its potential activities. These descriptors are typically categorized as:
Topological: Based on the 2D graph representation of the molecule (e.g., connectivity indices).
Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).
Electronic: Calculated using quantum chemical methods (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). researchgate.net
By generating a set of these descriptors for a series of phenanthridine derivatives and correlating them with an experimentally measured activity, a predictive QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.netnih.gov Such models are invaluable in drug design for identifying which structural features are key to a desired activity and for guiding the synthesis of new, more potent compounds.
Table 2: Examples of Theoretical Descriptors for QSAR Modeling This table lists common descriptor types that would be calculated for this compound in a QSAR study. nih.govresearchgate.net
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Reactivity, Polarity, Electrostatic Interactions |
| Geometrical | Molecular Surface Area, Volume, Ovality | Size, Shape, Steric Properties |
| Topological | Wiener Index, Randić Index | Molecular Branching and Connectivity |
| Quantum Chemical | Chemical Hardness, Electronegativity | Global Reactivity |
Molecular Docking and Virtual Screening Methodologies for Molecular Interaction Prediction
Computational methods, particularly molecular docking and virtual screening, have become indispensable tools in medicinal chemistry for predicting the interactions between small molecules and biological macromolecules. These in silico techniques allow for the rapid assessment of large libraries of compounds to identify potential drug candidates and to understand their mechanism of action at a molecular level. In the context of phenanthridine derivatives, these methodologies are frequently employed to elucidate their potential as therapeutic agents, especially in anticancer research.
Virtual Screening of Phenanthridine Derivatives
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein or nucleic acid. nih.gov This process is often one of the initial steps in drug discovery, helping to narrow down the number of compounds for further experimental testing. For phenanthridine derivatives, virtual screening has been utilized to identify potential inhibitors for various cancer-related targets. nih.govresearchgate.net
The general workflow for a virtual screening campaign involving phenanthridine-like compounds typically includes:
Target Selection and Preparation: The first step involves selecting a biological target implicated in a disease pathway. For anticancer studies involving phenanthridines, common targets include DNA topoisomerases I and II, various kinases, and DNA itself. frontiersin.orgnih.govnih.gov The three-dimensional structure of the target is obtained from crystallographic data from protein databases. This structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Library Preparation: A library of phenanthridine derivatives is prepared. This can involve synthesizing a series of compounds or using a virtual library. The 3D structures of these ligands are generated and optimized to their lowest energy conformation.
Docking and Scoring: The prepared ligands are then docked into the defined binding site of the target protein. Docking programs use algorithms to predict the preferred orientation and conformation of the ligand when bound to the target. researchgate.net Each resulting pose is assigned a score that estimates the binding affinity. researchgate.net
Hit Selection and Analysis: Compounds with the best docking scores and favorable interactions with key residues in the binding site are selected as "hits" for further investigation.
Molecular Docking Studies of Phenanthridine Derivatives
Following virtual screening or as a standalone method, molecular docking provides a more detailed prediction of the binding mode and affinity of a specific ligand, such as a phenanthridine derivative, with its target. nih.govnih.gov This technique is crucial for understanding the structure-activity relationships within a series of compounds.
Methodology:
The process of molecular docking involves several key steps:
Protein and Ligand Preparation: Similar to virtual screening, the 3D structures of both the target protein and the ligand (the phenanthridine derivative) are prepared. This may involve removing water molecules, adding hydrogens, and assigning atomic charges using force fields like MMFF94x. mdpi.com
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
Docking Simulation: Software such as AutoDock, MOE (Molecular Operating Environment), or Glide is used to perform the docking calculations. mdpi.comnih.gov These programs explore various possible conformations and orientations of the ligand within the protein's binding site.
Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function, which calculates an estimated binding energy (often in kcal/mol). Lower binding energies typically indicate a more favorable interaction. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, are then analyzed.
Research Findings from Phenanthridine Analogues:
The following table summarizes the type of data typically generated in molecular docking studies of phenanthridine derivatives against cancer targets, based on findings for analogous compounds.
| Compound Class | Target Protein | Docking Software | Key Interactions Observed | Predicted Binding Affinity (Example Range) |
| Dihydropyrrolo[1,2-f]phenanthridines | Various human cancer molecular targets | Not Specified | Hydrogen bonding, hydrophobic interactions | Not Specified |
| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Dihydrofolate reductase, Thymidylate synthase | Not Specified | Not Specified | Not Specified |
| N-Mannich bases of 1,3,4-oxadiazole | Focal-adhesion kinase (FAK) | Not Specified | Not Specified | IC50 = 0.78 µM for compound III |
This table is illustrative and based on general findings for related heterocyclic compounds, as specific data for this compound was not available in the provided search results.
These computational studies are crucial for rational drug design, allowing researchers to predict how modifications to the phenanthridine scaffold might improve binding affinity and selectivity for a particular target, ultimately guiding the synthesis of more potent and effective therapeutic agents. nih.gov
Investigation of Molecular Interactions and Biological System Studies in Vitro and Mechanistic Focus
Nucleic Acid Binding Interaction Studies
The planar aromatic structure of the phenanthridine (B189435) core is a well-known motif for intercalation into the double helix of DNA. This interaction is a cornerstone of the biological activity of many phenanthridine derivatives.
DNA Intercalation Mechanisms and Binding Mode Analysis (In Vitro)
The primary mode of interaction for phenanthridine derivatives with DNA is intercalation, where the planar phenanthridine ring inserts itself between the base pairs of the DNA double helix. This intercalation is often stabilized by van der Waals forces, and the aryl substituent at the 6-position can further influence the stability and specificity of this interaction through additional contacts within the DNA grooves.
RNA Interaction Profiles (In Vitro)
The interaction of 6-arylphenanthridines with RNA is a less explored area compared to DNA binding. However, some phenanthridine derivatives have been shown to interact with RNA structures. Given the structural similarities between DNA and RNA double-helical regions, it is plausible that 6-(4-Methylphenyl)phenanthridine could also intercalate into double-stranded RNA (dsRNA). The specific binding affinity and conformational changes induced would depend on the unique structural features of the RNA target. Further biophysical studies are required to elucidate the specific RNA interaction profile of this compound nih.govmdpi.com.
Sequence Selectivity and Recognition Mechanisms (In Vitro)
The sequence selectivity of 6-arylphenanthridines is an area of active investigation. Studies on related compounds, such as a 6-(2-pyridyl)phenanthridine derivative, have demonstrated a preference for binding to GC-rich sequences over AT-rich regions in DNA nih.gov. This selectivity is often dictated by the specific hydrogen bonding opportunities and the steric fit between the intercalating molecule and the DNA base pairs. It is hypothesized that this compound may also exhibit some degree of sequence preference, although specific experimental verification is needed. The methyl group on the phenyl ring could play a role in the fine-tuning of this recognition by influencing the orientation of the phenyl group within the DNA groove.
Protein and Enzyme Interaction Studies
Beyond nucleic acids, phenanthridine derivatives have been shown to interact with various proteins and enzymes, modulating their function.
Ligand-Target Binding Site Characterization (In Silico and In Vitro Biochemical Assays)
While specific in vitro biochemical assays for this compound with a wide range of proteins are not extensively reported, in silico molecular docking studies can provide valuable predictions about potential protein targets and binding modes. For example, docking studies with other phenanthridine analogues have shown interactions with the DNA binding domains of transcription factors nih.gov. A hypothetical docking of this compound into a protein binding pocket would likely involve hydrophobic interactions with the phenanthridine and the tolyl group, and potentially pi-stacking interactions with aromatic amino acid residues. The 4-methyl group could contribute to the specificity of binding by fitting into a hydrophobic pocket within the protein's binding site.
Table 1: Predicted Interactions from In Silico Modeling
| Interacting Residue Type | Potential Interaction with this compound |
| Aromatic (e.g., Phe, Tyr, Trp) | π-π stacking with the phenanthridine ring |
| Hydrophobic (e.g., Leu, Val, Ile) | Hydrophobic interactions with the phenanthridine and tolyl moiety |
| Polar (e.g., Ser, Thr, Asn, Gln) | Potential for weak hydrogen bonding |
This table represents a generalized prediction based on the chemical structure of the compound and may not reflect actual binding in a specific protein.
Modulation of Enzyme Activity (Mechanistic Biochemical Investigation)
The ability of phenanthridine derivatives to inhibit various enzymes has been documented. For instance, certain derivatives have been investigated as inhibitors of enzymes involved in DNA replication and repair semanticscholar.org. The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on whether the inhibitor binds to the active site or an allosteric site of the enzyme nih.govresearchgate.net. For this compound, it is plausible that it could act as an enzyme inhibitor, particularly for enzymes that have a binding pocket accommodating planar aromatic ligands. Mechanistic studies, including kinetic analyses, would be necessary to determine the specific enzymes inhibited by this compound and the nature of the inhibition.
Cellular Pathway Modulation at a Molecular Level (In Vitro Investigations, Excluding Clinical Outcomes)
The ability of phenanthridine-based compounds to influence cellular pathways, particularly those involved in cell proliferation and death, has been a subject of scientific interest. However, detailed in vitro biochemical investigations specifically elucidating the effects of this compound on these pathways are limited.
Currently, there is a lack of specific in vitro studies investigating the direct interaction and modulation of cell cycle regulatory proteins by this compound. Research on other phenanthridine derivatives suggests that these compounds can interfere with the cell cycle. For instance, some phenanthrene-thiazolidinedione hybrids have been shown to cause cell cycle arrest at the G0/G1 phase in human colon cancer cells. nih.gov This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which are crucial for the progression through different phases of the cell cycle. However, without direct experimental evidence, it remains speculative whether this compound exerts similar effects.
Future in vitro biochemical assays that would be crucial to elucidate the role of this compound in cell cycle regulation include:
Kinase assays to determine the inhibitory activity against various CDKs.
Western blot analysis to observe changes in the expression levels of key cell cycle proteins like cyclins (e.g., Cyclin D1, Cyclin E), CDK inhibitors (e.g., p21, p27), and retinoblastoma protein (Rb) in treated cells.
Flow cytometry analysis to determine the specific phase of cell cycle arrest.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. While some phenanthridine and benzophenanthridine alkaloids have been shown to induce apoptosis through various molecular pathways, specific data for this compound is not available. mdpi.comrsc.org
General mechanisms by which related compounds induce apoptosis in vitro include:
Mitochondrial Pathway (Intrinsic Pathway): This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3. rsc.org
Death Receptor Pathway (Extrinsic Pathway): This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.
DNA Damage-Induced Apoptosis: Some compounds can cause DNA damage, triggering a p53-dependent apoptotic response.
To understand the apoptotic mechanisms of this compound, in vitro studies would need to investigate its effects on these pathways through assays such as Annexin V/PI staining, caspase activity assays, and analysis of the expression of Bcl-2 family proteins.
Antimicrobial Activity Mechanisms (In Vitro Biochemical Studies)
The antimicrobial properties of phenanthridine alkaloids have been recognized, with studies highlighting their activity against a range of bacteria and fungi. plos.orgnih.govresearchgate.netdoi.orgnih.govnih.govresearchgate.net However, the specific mechanisms of action for this compound have not been elucidated in detail through in vitro biochemical studies.
The planar aromatic structure of phenanthridines suggests that they may interact with microbial components through intercalation with DNA or by binding to specific enzymes. For some benzophenanthridine alkaloids, the antimicrobial activity is linked to their ability to disrupt cell membrane integrity. plos.orgnih.gov The nature and position of substituents on the phenanthridine ring are known to significantly influence this activity. plos.orgnih.gov
Further in vitro studies are required to determine how this compound interacts with bacterial and fungal cells. Key areas of investigation would include:
Binding studies with bacterial and fungal DNA and key enzymes.
Assays to measure the disruption of cell membrane potential and integrity.
Electron microscopy to visualize morphological changes in treated microbial cells.
The inhibition of essential microbial growth pathways is a common mechanism for antimicrobial agents. For fungi, the ergosterol (B1671047) biosynthesis pathway is a frequent target. mdpi.com For bacteria, pathways such as cell wall synthesis, protein synthesis, and nucleic acid replication are critical. While structure-activity relationship studies of some benzophenanthridine alkaloids have provided insights into their antifungal activity, specific data on the inhibition of microbial growth pathways by this compound is lacking. mdpi.complos.orgnih.gov
In vitro biochemical assays to explore these mechanisms could include:
Enzyme inhibition assays for key enzymes in the ergosterol biosynthesis pathway or bacterial cell wall synthesis.
Analysis of the inhibition of protein and nucleic acid synthesis in microbial cells.
Antiviral Activity Mechanisms (In Vitro Biochemical Studies)
Several phenanthridine derivatives have demonstrated antiviral activity against a variety of viruses, including HIV-1 and tobacco mosaic virus. nih.govnih.govresearchgate.net The proposed mechanisms of action are diverse and often depend on the specific structure of the phenanthridine derivative and the type of virus. For instance, some phenanthridine compounds have been shown to inhibit HIV-1 protease, a key enzyme in the viral life cycle, by restricting substrate access to the active site. nih.gov
Specific in vitro biochemical studies on the antiviral mechanisms of this compound are not currently available. To ascertain its potential as an antiviral agent, future research should focus on:
In vitro screening against a panel of viruses to identify susceptible targets.
Enzyme inhibition assays for key viral enzymes such as proteases, polymerases, and integrases. nih.gov
Studies to investigate the interference with viral entry, replication, or assembly processes.
Applications in Advanced Materials Science and Optoelectronics
Design Principles for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The design of efficient and stable OLEDs and OPVs relies on the careful selection and engineering of organic materials to control charge injection, transport, and recombination processes within the device. While specific device data for 6-(4-Methylphenyl)phenanthridine is not extensively documented in publicly available literature, the general principles for utilizing phenanthridine (B189435) derivatives in these technologies provide a framework for its potential application.
In OLEDs, the architecture typically consists of multiple layers, including a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL), sandwiched between an anode and a cathode. frontiersin.org The efficiency of an OLED is influenced by the thickness of these layers and the concentration of the emitter within the host material in the EML. frontiersin.org For instance, simulations have shown that increasing the thickness of the EML can lead to higher internal quantum efficiencies at low current densities. frontiersin.org
While the primary focus has been on host materials, the fundamental properties of the phenanthridine core suggest that with appropriate substitution, derivatives like this compound could also be engineered as emissive components.
Role as Emissive Components and Fluorophores in Material Systems
Phenanthridine derivatives are known for their fluorescent properties, and the introduction of different substituents on the aromatic core can significantly alter their emission characteristics. nih.gov These compounds can serve as the emissive layer in OLEDs or as fluorophores in various material systems.
Phenanthridine-pyrene conjugates, for example, have been shown to exhibit excimer fluorescence, which is red-shifted compared to the emission of the individual chromophores. nih.gov This excimer emission is sensitive to the solvent environment and pH, indicating the potential for these materials in responsive systems. nih.gov The formation of excimers is a well-known phenomenon for pyrene (B120774) and can be modulated by the molecular structure and environment. nih.gov
While specific data on the performance of this compound as a primary emitter in an OLED is limited in the available research, the general class of phenanthridine derivatives has been explored. For instance, pyrenoimidazole-fused phenanthridines have been developed as fluorescence emitters for optoelectronic applications. nih.gov
Integration into Functional Materials for Sensing and Probing Applications
The inherent fluorescence of the phenanthridine scaffold makes its derivatives attractive candidates for the development of fluorescent sensors and probes. The sensitivity of their emission to the local environment allows for the detection of various analytes, including metal ions and changes in pH.
Phenanthridine-based fluorescent sensors have been designed for the selective detection of metal ions such as Th⁴⁺. nih.govresearchgate.net These sensors can operate through a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly upon binding to the target analyte. nih.govresearchgate.net The detection limits for such sensors can be in the nanomolar range, demonstrating their high sensitivity. nih.govresearchgate.net The sensing mechanism often involves specific interactions between the phenanthridine derivative and the analyte, which can be investigated using techniques like HR-MS, NMR, and IR spectroscopy. nih.govresearchgate.net
Furthermore, phenanthridine-pyrene conjugates have been explored as fluorescent probes for biomolecules like DNA and RNA. Their large, hydrophobic aromatic surface facilitates intercalation between the base pairs of nucleic acids or binding within protein grooves. nih.gov The fluorescence of these probes can be quenched or enhanced upon binding, providing a detectable signal for biological sensing applications. nih.gov The development of paper-based fluorescence kits using these compounds offers a portable and cost-effective method for real-time detection. nih.govresearchgate.net
Photophysical Mechanisms in Material Environments
The functionality of this compound and related compounds in material systems is governed by a variety of photophysical mechanisms that dictate their absorption and emission properties. These mechanisms are highly dependent on the molecular structure and the surrounding environment.
Two common mechanisms observed in fluorescent sensors are Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).
Photoinduced Electron Transfer (PET): In many fluorescent sensors, a fluorophore is linked to a receptor unit. In the absence of the analyte, photoexcitation of the fluorophore can be followed by electron transfer from the receptor, quenching the fluorescence (a non-radiative process). mdpi.com Upon binding of the analyte to the receptor, the energy levels are altered, inhibiting the PET process and leading to an increase in fluorescence emission ("turn-on" sensing). mdpi.com This mechanism is often responsible for the sensing of metal ions and pH changes. mdpi.com
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photochemical process that can lead to a large Stokes shift, where the emission wavelength is significantly red-shifted from the absorption wavelength. This process involves the transfer of a proton within the molecule in the excited state. The fluorescence properties of ESIPT-capable molecules can be highly sensitive to their environment, making them useful as probes. Theoretical investigations using methods like Time-Dependent Density Functional Theory (TD-DFT) can help elucidate the potential energy surfaces and understand the ESIPT mechanism. nih.gov
The fluorescence quantum yield of these compounds is a critical parameter and can be strongly influenced by the polarity of the material environment. mdpi.com For instance, in polar solvents, some fluorophores exhibit low quantum yields due to efficient PET, while in non-polar environments, the fluorescence is enhanced. mdpi.com The study of solvatochromism, the change in absorption and emission spectra with solvent polarity, provides valuable insights into the electronic structure and excited-state properties of these molecules. nih.gov
Structure Behavior Relationship Sbr and Design Principles for Phenanthridine Scaffolds
Impact of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of the phenanthridine (B189435) ring system are modulated by the electronic and steric nature of its substituents. The 4-methylphenyl group at the 6-position exerts a notable influence on the chemical behavior of 6-(4-Methylphenyl)phenanthridine.
In the context of reactions involving the nitrogen atom, such as quaternization, the electronic effect of the 6-aryl substituent can also play a role. The electron-donating character of the tolyl group could slightly increase the basicity of the phenanthridine nitrogen, potentially affecting the rate and equilibrium of N-alkylation reactions.
The synthesis of this compound itself can be subject to substituent effects. Common synthetic routes to 6-arylphenanthridines include radical cyclizations of N-(biphenyl-2-yl)imines or transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling followed by a cyclization step like the Pictet-Spengler reaction. rsc.org The electronic nature of the aldehyde used in the Pictet-Spengler reaction can influence the reaction yield and rate.
Table 1: Hypothetical Reactivity Data for Electrophilic Nitration of Phenanthridine Derivatives
| Compound | Relative Rate of Nitration | Major Isomer(s) |
| Phenanthridine | 1.0 | Mixture of isomers |
| 6-Phenylphenanthridine | 1.5 | Complex mixture |
| This compound | 1.8 | Complex mixture, potential for enhanced substitution on the tolyl ring |
| 6-(4-Nitrophenyl)phenanthridine | 0.7 | Complex mixture |
This table presents hypothetical data for illustrative purposes, based on general principles of substituent effects.
Correlation between Molecular Architecture and Molecular Interaction Profiles
The three-dimensional shape and electronic landscape of this compound are crucial for its interactions with other molecules, including biological macromolecules like proteins and nucleic acids. The 4-methylphenyl group at the 6-position introduces significant steric bulk and specific non-covalent interaction capabilities.
The 4-methylphenyl group provides an additional hydrophobic surface, which can contribute to the binding affinity of the molecule through hydrophobic interactions. The methyl group itself can participate in van der Waals interactions and may also engage in CH-π interactions with aromatic residues in a protein binding site.
The nitrogen atom in the phenanthridine ring can act as a hydrogen bond acceptor, a key interaction in many biological contexts. The presence of the bulky 6-aryl substituent can sterically hinder access to this nitrogen, potentially modulating its hydrogen bonding capacity.
Table 2: Potential Molecular Interactions of this compound
| Type of Interaction | Potential Interacting Partner | Structural Basis |
| π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp), DNA/RNA bases | Planar phenanthridine core |
| Hydrophobic Interactions | Nonpolar amino acid residues, hydrophobic pockets | Phenyl and methyl groups |
| Van der Waals Forces | General close contacts with other molecules | Entire molecular surface |
| CH-π Interactions | Aromatic residues | Methyl group of the tolyl substituent |
| Hydrogen Bonding (Acceptor) | Hydrogen bond donors (e.g., Ser, Thr, Asn, Gln residues) | Nitrogen atom of the phenanthridine ring |
Rational Design Strategies for Enhanced Specificity and Molecular Performance
To improve binding affinity and selectivity for a specific biological target, the 4-methylphenyl group can be further functionalized. For example, introducing hydrogen bond donors or acceptors (e.g., -OH, -NH2, -COOH) at different positions on the phenyl ring could create additional specific interactions with a target protein. The position of these functional groups would be critical and could be guided by computational modeling of the molecule within the target's binding site.
The steric profile of the molecule can also be fine-tuned. Altering the size of the substituent at the 4-position of the phenyl ring (e.g., replacing methyl with ethyl or tert-butyl) would change the steric bulk and could lead to a better fit in a specific binding pocket, thereby increasing selectivity.
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in the rational design process. These methods can predict the binding mode of this compound and its analogues to a target molecule, helping to prioritize the synthesis of compounds with the highest potential for improved performance.
Table 3: Proposed Modifications to this compound for Enhanced Performance
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of a hydroxyl group on the phenyl ring | Introduce a hydrogen bond donor/acceptor | Increased binding specificity and affinity |
| Replacement of the methyl group with a trifluoromethyl group | Alter electronic properties (electron-withdrawing) | Modified reactivity and potential for new interactions |
| Addition of a solubilizing group (e.g., a sulfonate) to the phenanthridine core | Increase aqueous solubility | Improved bioavailability for biological applications |
| Introduction of a chiral center | Introduce stereospecific interactions | Enhanced selectivity for chiral biological targets |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of phenanthridine (B189435) derivatives, including 6-(4-Methylphenyl)phenanthridine, is an area of continuous innovation. Modern synthetic chemistry aims to develop methods that are not only efficient but also environmentally friendly.
Recent advancements have focused on "green chemistry" approaches to synthesize 6-arylphenanthridines. researchgate.netrsc.orgrsc.org These methods often utilize microwave-assisted reactions and environmentally benign catalytic systems. rsc.orgrsc.org For instance, a notable method involves the sequential Suzuki-Miyaura cross-coupling and Pictet-Spengler reactions. researchgate.netrsc.orgrsc.org This approach starts with readily available precursors and employs a zinc chloride/[Bmim]BF4 mixture as both a catalyst and a reaction medium, achieving moderate to excellent yields (45–98%). rsc.orgrsc.org
Other innovative strategies include:
Photochemically-mediated cyclization: This novel method uses UV light to induce the cyclization of biaryl oximes to form the phenanthridine core. beilstein-journals.orgnih.gov
Anionic ring closure: This convergent synthesis involves the addition of organometallic derivatives to 2-(2-fluorophenyl)benzonitrile, leading to high yields (82-98%) of 6-substituted phenanthridines. nih.gov
Visible-light induced aerobic oxidative cyclization: This metal-free approach utilizes organic dyes and visible light to synthesize 6-substituted phenanthridines from 2-isocyanobiphenyls and hydrazines. rsc.org
Palladium nanoparticle catalysis: Photochemically synthesized palladium nanoparticles have been used to catalyze the intramolecular C–H bond functionalization to produce phenanthridinones, which are related structures. rsc.org
These methodologies represent a shift towards more sustainable and efficient synthetic routes, which is crucial for the future production and application of these compounds.
Table 1: Comparison of Modern Synthetic Methodologies for Phenanthridine Derivatives
| Methodology | Key Features | Catalysts/Reagents | Yields | Reference |
| Microwave-assisted Suzuki-Miyaura & Pictet-Spengler | Ecofriendly, Efficient | Zinc chloride/[Bmim]BF4 | 45–98% | rsc.orgrsc.org |
| Photochemically-mediated Cyclization | UV light-mediated | - | - | beilstein-journals.orgnih.gov |
| Anionic Ring Closure | Convergent, High-yielding | Organolithium/Grignard reagents | 82–98% | nih.gov |
| Visible-light induced Oxidative Cyclization | Metal-free, Aerobic | Eosin (B541160) B, Visible light | - | rsc.org |
| Palladium Nanoparticle Catalysis | C-H activation | Pd-PVP nanoparticles | up to 95% | rsc.org |
Advanced Computational Approaches for Complex Molecular Systems
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding the properties of complex molecules like this compound. DFT calculations are used to investigate the electronic structure, vibrational spectra, and other molecular properties. researchgate.netnih.govrsc.org
Studies on related phenanthridine and acridine (B1665455) systems have shown that DFT methods, such as B3LYP, can accurately predict structural parameters and vibrational frequencies. nih.gov These computational insights are crucial for:
Predicting reactivity: Understanding the electronic distribution helps in predicting how the molecule will interact with other chemical species.
Interpreting spectroscopic data: Calculated spectra can be compared with experimental data to confirm the structure and assign vibrational modes. nih.gov
Designing new molecules: Computational screening can identify derivatives with desired electronic and photophysical properties before their synthesis. tandfonline.comnih.govresearchgate.net
For instance, DFT calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to the molecule's electronic behavior. researchgate.net
Exploration of Supramolecular Assemblies and Nanostructures
The planar aromatic structure of phenanthridine derivatives makes them ideal building blocks for supramolecular chemistry. These molecules can self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov
The ability of the phenanthridine core to form such assemblies opens up possibilities for creating novel nanomaterials. mdpi.com For example, peptide-bridged bis-phenanthridine derivatives have been shown to form intramolecular excimers, which are sensitive to their environment. nih.gov The study of these supramolecular assemblies is crucial for developing:
Sensors: The fluorescence of these assemblies can be sensitive to the presence of specific ions or molecules.
Luminescent materials: Aggregation-induced emission is a property of some gold(I) complexes with phosphane ligands, leading to new emissive materials. mdpi.com
Crystal engineering: Understanding the intermolecular interactions allows for the rational design of crystalline materials with specific packing arrangements and properties. nih.gov
Interdisciplinary Research with Bioengineering and Material Engineering
The unique properties of this compound and its derivatives position them at the intersection of chemistry, bioengineering, and material engineering.
In material engineering , the focus is on leveraging the photophysical and electronic properties of these compounds. The development of new synthetic methods allows for the creation of a wide range of derivatives with tunable properties for applications such as:
Organic light-emitting diodes (OLEDs)
Fluorescent probes nih.gov
Advanced polymers
In bioengineering , the interest lies in the interaction of these molecules with biological systems. While this article does not delve into in vivo applications, the potential for these compounds as fluorescent markers for DNA and RNA is a significant area of research. nih.gov The ability to functionalize the phenanthridine core allows for the attachment of biomolecules, creating hybrid materials with specific biological targets.
Unexplored Biological Interaction Mechanisms (In Vitro)
The interaction of phenanthridine derivatives with biomolecules, particularly nucleic acids, has been a subject of study for decades. nih.gov However, the specific mechanisms of interaction for many derivatives, including this compound, remain to be fully elucidated.
In vitro studies are essential to understand these fundamental interactions. Techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking simulations can provide insights into:
DNA and RNA binding: Phenanthridines are known to intercalate into the DNA double helix. nih.gov Understanding the specifics of this binding is crucial for designing new probes and therapeutic agents.
Enzyme inhibition: Some heterocyclic compounds show potential as enzyme inhibitors. Investigating these interactions could lead to the development of new classes of drugs.
Antiparasitic and anticancer activity: While outside the direct scope of this article, it is worth noting that phenanthridine derivatives have shown promise as anticancer and antiparasitic agents. tandfonline.comnih.govresearchgate.netfiocruz.br In vitro studies are the first step in exploring these potential applications.
Future research will likely focus on detailed in vitro characterization of the binding of this compound and its analogues to various biological targets to uncover new mechanisms of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 6-(4-Methylphenyl)phenanthridine?
- Answer : Two primary approaches are documented:
- Radical/Palladium-Mediated Cyclization : Using aryl-substituted imines or borates, this method leverages intramolecular cyclization. For example, aryl-substituted difluoromethylborates with isonitrile groups yield phenanthridine derivatives via imidoyl radical intermediates .
- Multi-Step Synthesis : Routes involving intermediates like 1-arylacridin-9(10H)-one or functionalized quinolinium salts, though yields may vary (e.g., 33% yield in a one-pot synthesis using triethylamine and nitrobenzene) .
Q. How should researchers handle safety and toxicity concerns when working with this compound?
- Answer :
- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure), requiring PPE (gloves, lab coats, goggles) and fume hood use .
- Disposal : Treat as hazardous waste due to unknown chronic toxicity and bioaccumulation potential. Follow institutional guidelines for chemical disposal .
- Emergency Protocols : For skin/eye contact, rinse immediately with water; seek medical attention if irritation persists .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and substituent positions (e.g., δ 7.1–8.5 ppm for aryl protons) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 645 [M⁺]) validate molecular weight .
- Infrared (IR) Spectroscopy : Key stretches (e.g., 1332 cm⁻¹ for S=O) identify functional groups .
Advanced Research Questions
Q. How can synthesis yields be optimized when varying substituents on the phenanthridine core?
- Answer :
- Substituent Effects : Electron-donating groups (e.g., -NMe₂, -OCH₃) enhance stability and reaction efficiency. For example, 6-(4-dimethylaminophenyl)phenanthridine achieved 42% yield via palladium-mediated routes, while electron-withdrawing groups (e.g., -CF₃) require harsher conditions .
- Solvent/Base Selection : Polar aprotic solvents (e.g., nitrobenzene) and weak bases (e.g., triethylamine) improve cyclization kinetics .
Q. How should researchers address contradictions in pharmacological data across studies?
- Answer :
- Case Study : Anti-tubercular activity of 6-(4-substitutedpiperazin-1-yl)phenanthridine analogues showed variability in MIC values. Resolve discrepancies by:
- Replicating Assays : Ensure consistent bacterial strains (e.g., Mycobacterium tuberculosis H37Rv) and protocols .
- Structure-Activity Relationships (SAR) : Adjust substituents (e.g., triazole-pyrimidine hybrids) to enhance target binding and reduce off-target effects .
Q. What strategies are recommended for evaluating ecological impact despite limited data?
- Answer :
- Preliminary Assessments : Conduct in silico modeling (e.g., QSAR) to predict biodegradability and toxicity .
- Experimental Testing : Use OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays) and soil mobility studies .
- Data Gaps : Prioritize persistence/bioaccumulation studies, as no current data exist for this compound .
Methodological Guidance
Designing experiments to study reaction mechanisms (e.g., radical vs. ionic pathways):
- Approach :
- Radical Trapping : Add TEMPO or BHT to quench radical intermediates; monitor yield changes .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track reaction pathways via NMR/MS .
Interpreting conflicting spectral data in structural elucidation:
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
